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Compound of Interest

Compound Name: 2-Hydrazinobenzothiazole

Cat. No.: B1674376

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the crystal structure analysis
of 2-hydrazinobenzothiazole, a heterocyclic compound of significant interest in medicinal
chemistry. Through a detailed exploration of its three-dimensional arrangement, intermolecular
interactions, and the experimental protocols used for its characterization, this guide offers
valuable insights for researchers engaged in drug design and development.

Crystal Structure and Crystallographic Data

The crystal structure of 2-hydrazinobenzothiazole has been determined by single-crystal X-
ray diffraction. The compound crystallizes in the monoclinic space group P21/n. The
asymmetric unit contains one molecule of 2-hydrazinobenzothiazole. The benzothiazole ring
system is essentially planar.

Quantitative crystallographic data is summarized in the table below for easy reference and
comparison.
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Parameter Value
Empirical Formula C7H7N3S
Formula Weight 165.22
Crystal System Monoclinic
Space Group P21/n

a (A) 10.842(9)[1]
b (A) 5.750(7)[1]
c (A 12.964(6)[1]
a (°) 90

B () 110.13(6)[1]
y (®) 90

Volume (A3) 758.8(11)[1]
z 4[1]
Calculated Density (Mg/m3) 1.446[1]
F(000) 344[1]
Radiation MoKa (A = 0.71073 A)[1]

Final R indices [I > 20(l)]

R1 = 0.060, wR2 = 0.155[1]

Goodness-of-fit on F2

1.038[1]

Molecular Structure and Intermolecular Interactions

The molecular structure of 2-hydrazinobenzothiazole consists of a bicyclic benzothiazole core

substituted with a hydrazine group at the 2-position. The planarity of the benzothiazole moiety

is a key structural feature.

A significant aspect of the crystal packing is the presence of intermolecular hydrogen bonds.

The crystal structure is stabilized by N-H---N hydrogen bonds, where the hydrazine nitrogen
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atoms act as donors and the thiazole nitrogen atom acts as an acceptor.[1][2] These
interactions link the molecules into a cohesive three-dimensional network. Specifically,
molecules are linked by N—H:---N hydrogen bonds, generating sheets in the (001) plane.[3]
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Molecular Structure of 2-Hydrazinobenzothiazole

Benzothiazole Core
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Crystal Structure Analysis Workflow

Synthesis & Crystallization

Synthesis of
2-Hydrazinobenzothiazole

Recrystallization to
Obtain Single Crystals

X-ray Diffraction Analysis

Data Collection
(Single-Crystal XRD)

Structure Solution
(Direct Methods)

Structure Refinement
(Least-Squares)

Structure Validation

Data Analysis & Interpretation

Analysis of Bond Lengths, Analysis of Intermolecular
Angles, and Torsion Angles Interactions (Hydrogen Bonding)
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Intermolecular Hydrogen Bonding in 2-Hydrazinobenzothiazole
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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